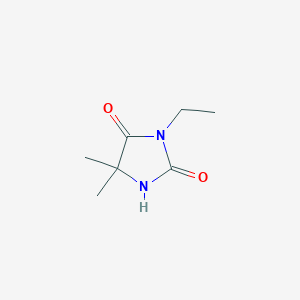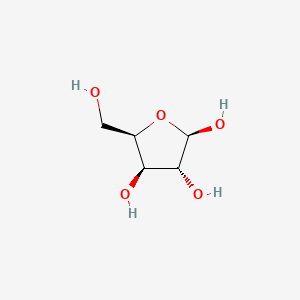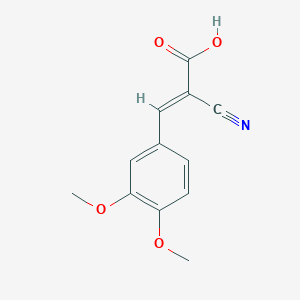
Alpha-cyano-3,4-dimethoxycinnamic acid
描述
Alpha-cyano-3,4-dimethoxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a cyano group and two methoxy groups on the aromatic ring
作用机制
Target of Action
Alpha-cyano-3,4-dimethoxycinnamic acid (ACCA) is a derivative of cinnamic acid, which has been explored for its capacity to act against different hallmarks of cancer . ACCA has been reported to prevent alpha-synuclein amyloid transformation, thus aiding in the treatment of Parkinson’s disease .
Mode of Action
This indicates a lack of involvement of this critical tumor suppressor element in mediating ACCA-induced growth inhibition .
Biochemical Pathways
ACCA’s induction of apoptosis correlates with an increase in Bax protein, an established inducer of programmed cell death, and the ratio of Bax to Bcl-2, an established inhibitor of apoptosis . This suggests that ACCA may affect the Bax/Bcl-2 pathway, leading to programmed cell death .
Pharmacokinetics
Safety data sheets suggest that it should be handled in a well-ventilated place, indicating that it may have volatile properties . More research is needed to fully understand the ADME properties of ACCA and their impact on its bioavailability.
Result of Action
Treatment of breast cancer cells with ACCA results in a dose- and time-dependent decrease of cell proliferation, viability in colony formation assay, and programmed cell death (apoptosis) with minimal effects on non-tumoral cells . Additionally, ACCA has been documented to inhibit the migration and invasion of MDA-231 cells in vitro .
Action Environment
The environment in which ACCA acts can influence its action, efficacy, and stability. For instance, ACCA should be stored in a well-ventilated place and kept in a tightly closed container . .
生化分析
Biochemical Properties
Alpha-cyano-3,4-dimethoxycinnamic acid is known for its capacity to act against different hallmarks of cancer . It has been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It has been reported to induce necrosis in multiple cancers including glioblastoma and tumor of the prostate by increasing lactic acid production and inhibiting plasma membrane MCT activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct induction of pro-and anti-apoptotic genes that occurs independent of p53 status in breast cancer cells . Induction of apoptosis correlated with an increase in Bax protein, an established inducer of programmed cell death, and the ratio of Bax to Bcl-2, an established inhibitor of apoptosis .
Temporal Effects in Laboratory Settings
It is known that the encapsulation of the this compound drug into nanoparticles increases its individual therapeutic capacity .
Dosage Effects in Animal Models
It is known that tumor growth of MDA-231 breast cancer cells in vivo was dramatically affected with this compound .
Metabolic Pathways
It is known that this compound significantly induces necrosis in multiple cancers by increasing lactic acid production .
Transport and Distribution
It is known that this compound inhibits the migration and invasion of MDA-231 cells in vitro .
Subcellular Localization
It is known that this compound inhibits the migration and invasion of MDA-231 cells in vitro .
准备方法
Synthetic Routes and Reaction Conditions
Alpha-cyano-3,4-dimethoxycinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Alpha-cyano-3,4-dimethoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
Ferulic Acid: Another cinnamic acid derivative with antioxidant properties.
Caffeic Acid: Known for its anti-inflammatory and anticancer activities.
Sinapic Acid: Exhibits neuroprotective and anti-inflammatory effects.
Uniqueness
Alpha-cyano-3,4-dimethoxycinnamic acid is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
(E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H,14,15)/b9-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMACYVMZKYRYSL-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019363 | |
| Record name | (E)-2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37630-52-7 | |
| Record name | (2E)-2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37630-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-cyano-3-(3,4-dimethoxyphenyl)-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


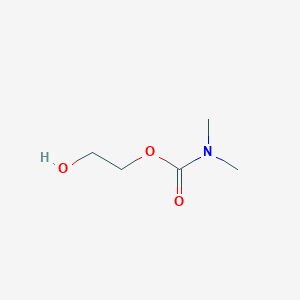
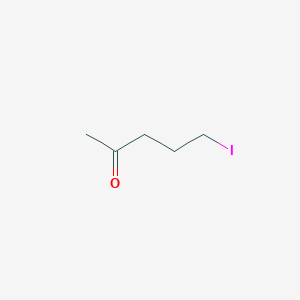


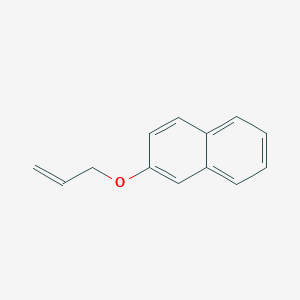
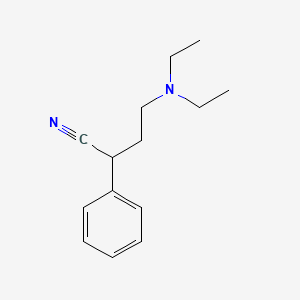
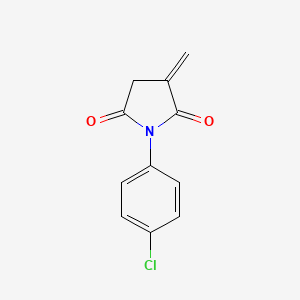
![[(Chloromethyl)(ethyl)phosphoryl]ethane](/img/structure/B3051920.png)
